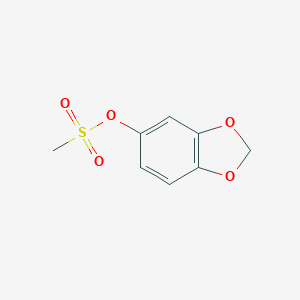
1,3-Benzodioxol-5-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl methanesulfonate is a chemical compound that is used in scientific research for various purposes. This compound is also known as MDMA sulfone or MDMAS. It is a derivative of MDMA (3,4-methylenedioxymethamphetamine), which is a psychoactive drug that is commonly known as ecstasy. However, 1,3-Benzodioxol-5-yl methanesulfonate is not used for recreational purposes, but for scientific research.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxol-5-yl methanesulfonate is not well understood. However, it is believed to act as a prodrug for MDMA. It is converted to MDMA in vivo by the action of enzymes. MDMA is known to act by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Benzodioxol-5-yl methanesulfonate are not well studied. However, it is believed to have similar effects to MDMA. MDMA is known to cause an increase in heart rate, blood pressure, and body temperature. It also causes a release of hormones such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Benzodioxol-5-yl methanesulfonate in lab experiments are that it is a stable compound that can be easily synthesized. It is also a reference standard for the analysis of MDMA and its analogs in biological samples. However, the limitations are that its mechanism of action is not well understood, and its biochemical and physiological effects are not well studied.
Zukünftige Richtungen
There are several future directions for research on 1,3-Benzodioxol-5-yl methanesulfonate. One direction is to study its mechanism of action and its biochemical and physiological effects. Another direction is to synthesize analogs of 1,3-Benzodioxol-5-yl methanesulfonate and study their properties. Additionally, it can be used as a starting material for the synthesis of other compounds that may have potential therapeutic applications.
Conclusion:
In conclusion, 1,3-Benzodioxol-5-yl methanesulfonate is a chemical compound that is used in scientific research for various purposes. It is synthesized by reacting MDMA with methanesulfonyl chloride and is used as a precursor for the synthesis of other compounds. Its mechanism of action and biochemical and physiological effects are not well understood, but it is believed to act as a prodrug for MDMA. There are several future directions for research on this compound, including studying its mechanism of action and synthesizing analogs for potential therapeutic applications.
Synthesemethoden
The synthesis of 1,3-Benzodioxol-5-yl methanesulfonate is a complex process that involves several steps. It is synthesized by reacting MDMA with methanesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-yl methanesulfonate is used in scientific research for various purposes. It is mainly used as a precursor for the synthesis of other compounds that are used in research. It is also used as a reference standard for the analysis of MDMA and its analogs in biological samples.
Eigenschaften
Molekularformel |
C8H8O5S |
|---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl methanesulfonate |
InChI |
InChI=1S/C8H8O5S/c1-14(9,10)13-6-2-3-7-8(4-6)12-5-11-7/h2-4H,5H2,1H3 |
InChI-Schlüssel |
KTMALZZIAGPXRJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



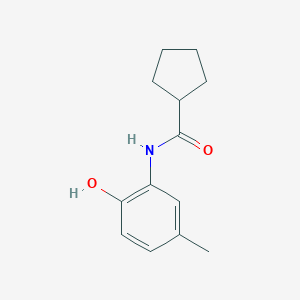
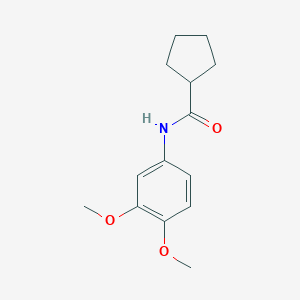



![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)

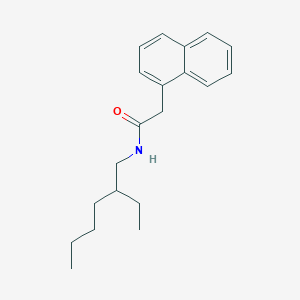
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
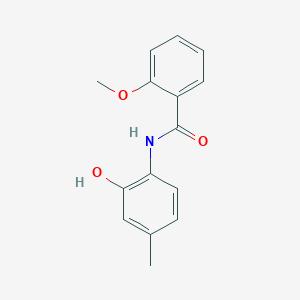

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)